Safrole oxide

Description

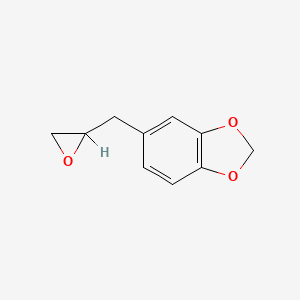

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(oxiran-2-ylmethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)4-7(1)3-8-5-11-8/h1-2,4,8H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYXVVGEWCXONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032715 | |

| Record name | 5-(2-Oxiranylmethyl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7470-44-2 | |

| Record name | Safrole oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7470-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safrole oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 5-(oxiranylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Oxiranylmethyl)-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-EPOXYSAFROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8LBY54MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Safrole Oxide and Its Derivatives

Established Chemical Synthesis Pathways for Safrole Oxide

The primary route for the synthesis of this compound involves the epoxidation of its precursor, safrole. This transformation targets the alkene functional group in the side chain of the safrole molecule.

Epoxidation Reactions of Safrole Precursors

The epoxidation of safrole is commonly achieved through the use of peroxy acids. One of the most frequently employed reagents for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). In a typical procedure, safrole is dissolved in a suitable solvent, such as chloroform, and treated with m-CPBA at a controlled temperature, often between 0 and 5°C. The reaction is allowed to proceed for an extended period to ensure complete conversion. The resulting this compound is then isolated by removing the m-chlorobenzoic acid byproduct and purifying the crude product. researchgate.net

Another established method for the epoxidation of safrole utilizes hydrogen peroxide as the oxidizing agent. This approach can be carried out under photochemical conditions, where safrole is reacted with hydrogen peroxide in the presence of a sodium lamp. researchgate.net Thermal oxidation using hydrogen peroxide is also a viable route. These methods offer an alternative to peroxy acid-based epoxidation.

The following table summarizes typical reaction conditions for the epoxidation of safrole:

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| m-Chloroperoxybenzoic acid | Chloroform | 0-5°C | 55 hours | 39.3% | nih.gov |

| Hydrogen Peroxide (photochemical) | Ethanol | 0°C | 55 hours | - | researchgate.net |

Enzymatic epoxidation has also been explored as a greener alternative for the synthesis of epoxides. While not specifically detailed for this compound in the provided context, enzymes like peroxygenases have been shown to effectively catalyze the epoxidation of terminal alkenes, a class of compounds to which safrole belongs. mdpi.comcsic.es This approach offers the advantages of high selectivity and milder reaction conditions. For instance, cytochrome P450 monooxygenases are known to metabolize safrole to its 2',3'-oxide in biological systems. nih.gov

Methodological Advancements in Synthesis and Purification Techniques

Advancements in the synthesis of this compound have focused on improving yield, purity, and sustainability. While traditional methods are effective, they can sometimes lead to the formation of byproducts, necessitating thorough purification.

Modern purification techniques play a crucial role in obtaining high-purity this compound. Distillation under reduced pressure is a common method to separate this compound from less volatile impurities. nih.gov Chromatographic methods are also extensively used for purification. These include:

Column Chromatography: This technique is effective for separating this compound from reaction byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation and is a valuable tool for both analytical and preparative-scale purification of epoxides.

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to traditional liquid chromatography, utilizing supercritical carbon dioxide as the mobile phase. It has been successfully applied to the purification of various organic compounds and offers advantages in terms of reduced solvent consumption and faster separation times.

Recent developments in chromatography, such as the use of advanced stationary phases and automated systems, have further enhanced the efficiency and throughput of purification processes for compounds like this compound. The use of techniques like supercritical fluid extraction (SFE) has also been explored for the isolation of safrole, the precursor to this compound, from natural sources, indicating a move towards more efficient and environmentally friendly extraction and purification protocols. nih.gov

Design and Synthesis of Novel this compound Derivatives

The chemical reactivity of the epoxide ring in this compound makes it a valuable starting material for the synthesis of a variety of derivatives. The ring-opening reactions of epoxides with different nucleophiles allow for the introduction of diverse functional groups, leading to the generation of novel compounds with potentially interesting biological activities.

A study by Wang et al. describes the synthesis of a series of novel this compound derivatives. researchgate.net The synthetic strategy involves the reaction of this compound with various anilines. This reaction leads to the opening of the epoxide ring and the formation of new carbon-nitrogen bonds, resulting in a library of amino alcohol derivatives. The general reaction scheme is depicted below:

This compound + Substituted Aniline → this compound Derivative

This approach allows for the systematic modification of the this compound scaffold by introducing different substituents on the aniline ring.

Structure-Activity Relationship (SAR) Studies in Derivative Development

The synthesis of a library of derivatives is often a prerequisite for conducting structure-activity relationship (SAR) studies. SAR studies aim to understand how the chemical structure of a molecule influences its biological activity. By comparing the activities of different derivatives, researchers can identify the key structural features that are essential for a desired biological effect.

In the context of the this compound derivatives synthesized by Wang et al., the antiproliferative activity of these compounds against A549 human lung cancer cells was evaluated. researchgate.net The results of these biological assays provide valuable data for establishing SAR. For instance, the study found that certain derivatives exhibited inhibitory effects on the proliferation of A549 cells in a concentration-dependent manner. researchgate.net The data from such studies can be used to construct a preliminary SAR model, as illustrated in the table below, which hypothetically outlines how different substituents might influence antiproliferative activity.

| Derivative | Substituent on Aniline Ring | Observed Antiproliferative Activity (Hypothetical) |

| Derivative 1 | -H | Moderate |

| Derivative 2 | -OCH3 | High |

| Derivative 3 | -Cl | Low |

| Derivative 4 | -NO2 | Very Low |

By analyzing these trends, researchers can infer that electron-donating groups on the aniline ring may enhance antiproliferative activity, while electron-withdrawing groups may diminish it. Such insights are crucial for the rational design of new, more potent derivatives. The replacement of the epoxyethane part of the this compound structure with an alkyl allyl ether moiety was found to significantly weaken the inhibitory activity, highlighting the importance of the epoxide ring for the observed biological effect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can be used to develop mathematical models that correlate the structural features of molecules with their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process. Pharmacophore modeling is another computational technique that can be used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.com

Metabolic Bioactivation and Detoxification Pathways Involving Safrole Oxide

Enzymatic Formation of Safrole Oxide via Cytochrome P450-Mediated Oxidation

The initial step in the formation of safrole 2',3'-oxide is the epoxidation of the allyl side chain of the parent safrole molecule. This reaction is an oxidative process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Identification and Characterization of Specific Cytochrome P450 Isoenzymes Catalyzing Safrole Epoxidation

The metabolic conversion of safrole is complex, involving several competing pathways catalyzed by various cytochrome P450 isoenzymes. While the specific CYPs responsible for the 1'-hydroxylation of safrole to its proximate carcinogen, 1'-hydroxysafrole (B1215727), have been extensively studied (implicating isoenzymes such as CYP2A6, CYP2C9, CYP2D6, and CYP2E1 in humans), the specific isoenzymes that catalyze the epoxidation of the allyl double bond to form safrole 2',3'-oxide are less definitively characterized in the literature. researchgate.netresearchgate.net

Research confirms that the formation of this compound is dependent on an NADPH-generating system and the presence of cytochrome P450 enzymes. nih.gov General studies on P450 mechanisms show that they are responsible for a wide range of reactions, including the epoxidation of alkene groups. nih.govchemrxiv.org However, most metabolic studies on safrole have focused on the hydroxylation and demethylenation pathways, leaving the specific P450s for epoxidation less well-defined. This is partly because this compound is a transient metabolite that is quickly processed in biological systems. acs.orgoup.com

Investigation of Inter-Species Variability in Epoxidation Efficacies

Significant inter-species differences exist in the metabolic handling of safrole, including the epoxidation pathway. The formation of safrole epoxide has been identified specifically in rats and guinea pigs. wikipedia.org Studies using liver microsomes from these species have demonstrated the conversion of safrole to its epoxide. nih.gov

Research comparing rats and mice showed that the rates of epoxidation and hydroxylation were generally greater for estragole, a related alkenylbenzene, than for safrole derivatives. nih.gov Furthermore, within a species, variations can be observed. For example, studies with rat liver microsomes showed different rates of metabolite formation between males and females. nih.gov In contrast, the epoxidation pathway is not considered a major route in humans, where research has predominantly focused on 1'-hydroxylation and cleavage of the methylenedioxy ring. clemson.edumdpi.com This species-specific prominence of different metabolic routes highlights the difficulty in extrapolating metabolic data from animals to humans.

Subsequent Metabolism of this compound

Once formed, this compound is an electrophilic intermediate that undergoes further enzymatic reactions, primarily leading to detoxification.

Epoxide Hydrolase-Mediated Hydrolysis to Dihydrodiol Metabolites

The primary detoxification route for this compound is rapid hydrolysis, a reaction catalyzed by epoxide hydrolase (EH) enzymes. This enzymatic hydration converts the reactive epoxide into the corresponding, and more stable, 2',3'-dihydroxysafrole (safrole-2',3'-diol). acs.orgoup.com This conversion is remarkably efficient; in in vitro incubations with liver microsomes, safrole 2',3'-oxide is often not detected because it is so swiftly hydrolyzed to the dihydrodiol. acs.orgoup.com

Both microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH) are capable of hydrolyzing this compound. oup.com The susceptibility of this compound to rapid hydrolysis by these enzymes is considered a key reason for its relatively low genotoxic potential in vivo compared to other safrole metabolites. nih.gov

Conjugation Pathways and Excretion Mechanisms

Following its formation via epoxide hydrolase, 2',3'-dihydroxysafrole is primarily eliminated from the body through excretion in the urine. wikipedia.orgoup.com It has been identified as a urinary metabolite in rats. nih.gov While detailed conjugation of the dihydrodiol itself is not as extensively documented as for other metabolites like 1'-hydroxysafrole, the metabolic pathway does not necessarily stop at the diol. Further oxidation of the dihydrodiol can occur, leading to the formation of compounds like 2-hydroxy-3-(3,4-methylenedioxyphenyl) propionic acid, which has also been identified as a urinary metabolite. epa.gov The general mechanism for excretion involves these hydrophilic metabolites being filtered by the kidneys and expelled in the urine. oup.com

Interplay of this compound Formation with Other Safrole Metabolic Routes

1'-Hydroxylation: Oxidation at the 1'-carbon of the allyl side chain to form 1'-hydroxysafrole. This is considered a major bioactivation pathway, as 1'-hydroxysafrole can be further conjugated by sulfotransferases to form the ultimate carcinogen, 1'-sulfooxysafrole. researchgate.netwikipedia.org

Demethylenation: Cleavage of the methylenedioxy ring to produce 4-allyl-catechol (1,2-dihydroxy-4-allylbenzene). This is a significant pathway in both rats and humans and is generally considered a detoxification route, although the catechol can be further oxidized. acs.orgclemson.edu

Epoxidation: Formation of safrole 2',3'-oxide at the allyl side chain, which is the focus of this article. acs.org

Data Tables

Table 1: Kinetic Parameters for the Formation of Safrole Metabolites in Male Rat Liver Microsomes This table displays the apparent Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency for the formation of various safrole metabolites. Note that the value for the epoxidation pathway is represented by its stable hydrolysis product, 2',3'-dihydroxysafrole.

| Metabolite | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| 2',3'-Dihydroxysafrole | 130 ± 50 | 0.29 ± 0.05 | 2.2 |

| 1'-Hydroxysafrole | 230 ± 40 | 0.99 ± 0.07 | 4.3 |

| 3'-Hydroxysafrole | 200 ± 50 | 0.45 ± 0.05 | 2.3 |

| 1,2-Dihydroxy-4-allylbenzene | 170 ± 20 | 2.3 ± 0.1 | 14 |

Data derived from Martati et al., 2011. acs.org

Table 2: Major Metabolic Pathways of Safrole This table summarizes the primary metabolic routes for safrole and their key products.

| Metabolic Pathway | Primary Enzyme Family | Key Metabolite(s) | General Role |

|---|---|---|---|

| Allyl Side-Chain Epoxidation | Cytochrome P450 (CYP) | Safrole 2',3'-oxide | Bioactivation (intermediate) |

| Epoxide Hydrolysis | Epoxide Hydrolase (EH) | 2',3'-Dihydroxysafrole | Detoxification |

| Allyl Side-Chain Hydroxylation | Cytochrome P450 (CYP) | 1'-Hydroxysafrole | Bioactivation (proximate carcinogen) |

| Methylenedioxy Ring Cleavage | Cytochrome P450 (CYP) | 1,2-Dihydroxy-4-allylbenzene | Detoxification |

| Sulfation | Sulfotransferase (SULT) | 1'-Sulfooxysafrole | Bioactivation (ultimate carcinogen) |

Information compiled from multiple sources. acs.orgwikipedia.orgoup.com

Table of Compounds

Relationship to 1'-Hydroxysafrole and 1'-Sulfoxysafrole Formation Pathways

The metabolic fate of safrole is largely determined by the enzymatic modification of its allyl side chain. Two principal routes of oxidation occur at this side chain: one leads to the formation of this compound, and the other, more extensively studied pathway, leads to 1'-hydroxysafrole. wikipedia.orgwikiwand.com

The formation of 1'-hydroxysafrole is mediated by the cytochrome P450 family of enzymes. wikipedia.orgwikiwand.comresearchgate.net This metabolite is considered a proximate carcinogen because it can undergo further bioactivation. oup.comepa.gov Specifically, 1'-hydroxysafrole is a substrate for sulfotransferase (SULT) enzymes, which catalyze its conversion to 1'-sulfoxysafrole. wikipedia.orgwikiwand.comosti.gov 1'-Sulfoxysafrole is an unstable sulfuric acid ester that is considered an ultimate electrophilic and carcinogenic metabolite, capable of spontaneously decomposing to form a reactive carbonium ion that can bind covalently to macromolecules like DNA. osti.govacs.org

The epoxidation of the allyl side chain to form this compound represents a different metabolic pathway. wikipedia.orghmdb.ca This conversion has been observed in species such as rats and guinea pigs. wikipedia.orgwikiwand.com this compound itself can be considered a reactive metabolite. However, it is also a substrate for detoxification enzymes. Epoxide hydratase can act on the epoxide to form the corresponding dihydrodiol, which can then be excreted. wikipedia.orgwikiwand.com

The relationship between these two pathways is that they represent alternative metabolic fates for the allyl group of safrole. However, evidence points to a more direct link through the formation of metabolites that incorporate both types of oxidation. Research has identified compounds such as 1'-hydroxysafrole-2',3'-oxide, a metabolite that has undergone both hydroxylation at the 1'-position and epoxidation at the 2',3'-position of the allyl side chain. epa.goveuropa.eu The existence of such a compound demonstrates that the pathways are not mutually exclusive and that a complex interplay of enzymatic processes can lead to multiply-oxidized products.

Table 1: Key Enzymes and Metabolites in the Oxidation of Safrole's Allyl Side Chain

| Precursor | Metabolic Process | Key Enzymes | Product(s) |

| Safrole | 1'-Hydroxylation | Cytochrome P450 (CYP2A6, 2C9, 2E1, etc.) researchgate.netacs.org | 1'-Hydroxysafrole wikipedia.org |

| 1'-Hydroxysafrole | Sulfation | Sulfotransferases (SULTs) wikipedia.orgacs.org | 1'-Sulfoxysafrole wikipedia.orgosti.gov |

| Safrole | Epoxidation | Cytochrome P450 wikipedia.org | This compound (Safrole 2',3'-epoxide) wikipedia.orghmdb.ca |

| This compound | Hydration | Epoxide Hydratase wikipedia.orgwikiwand.com | Safrole dihydrodiol wikipedia.orgwikiwand.com |

| Safrole | Combined Hydroxylation and Epoxidation | Cytochrome P450 | 1'-Hydroxysafrole-2',3'-oxide epa.goveuropa.eu |

Linkages to Methylenedioxy Group Cleavage and Catechol Metabolite Production

A second major route of safrole metabolism involves the oxidative cleavage of the methylenedioxy group. wikipedia.orghmdb.cathegoodscentscompany.com This biotransformation is catalyzed by hepatic microsomal mixed-function oxidases and results in the formation of a catechol structure. wikipedia.org The primary metabolites produced through this pathway are allylcatechol (also known as 1,2-dihydroxy-4-allylbenzene) and its isomer, propenylcatechol. wikipedia.orgwikiwand.comhmdb.ca Allylcatechol was found to be a major urinary metabolite in both rats and humans. europa.eu This catechol metabolite can be further oxidized to form a reactive 4-allyl-o-quinone. acs.orgeuropa.eu

A direct linkage exists between the this compound pathway and the methylenedioxy group cleavage pathway. Research has shown that the epoxide of allylcatechol can be generated from the cleavage of the methylenedioxy group of this compound itself. wikipedia.org In studies using 2',3'-epoxysafrole (this compound) as the starting compound, cell cultures were observed to produce 2',3'-epoxy(4-allyl)catechol. inchem.org This finding indicates that epoxidation of the allyl side chain can occur prior to the cleavage of the methylenedioxy ring, directly linking the two major metabolic pathways. The resulting metabolite, an epoxy catechol, is a hybrid molecule incorporating reactive groups from both pathways.

Table 2: Metabolites from Methylenedioxy Group Cleavage Pathways

| Precursor | Metabolic Process | Resulting Metabolite(s) |

| Safrole | Methylenedioxy Group Cleavage | Allylcatechol, Propenylcatechol wikipedia.orghmdb.ca |

| Allylcatechol | Oxidation | 4-Allyl-o-quinone acs.orgeuropa.eu |

| This compound | Methylenedioxy Group Cleavage | 2',3'-Epoxyallylcatechol wikipedia.orginchem.org |

Molecular Mechanisms of Safrole Oxide Induced Toxicity and Carcinogenesis

Genotoxic Mechanisms of Safrole Oxide

The genotoxicity of this compound is a critical factor in its carcinogenic potential. It exerts its effects through direct interaction with the genetic material of the cell.

This compound is an electrophilic metabolite that can react with nucleophilic sites in DNA, forming covalent adducts. nycu.edu.tw This process is considered a key initiating event in the cascade of genetic damage that can lead to cancer. The formation of these adducts has been demonstrated in various in vitro systems, including reactions with calf thymus DNA and in cellular models. nih.govnycu.edu.tw While early studies did not detect these adducts in vivo in whole animals exposed to safrole or this compound, more recent and sensitive methods have confirmed their formation in animal models. nycu.edu.twnih.gov

The interaction of this compound with DNA results in the formation of several distinct adducts. Epoxide metabolites like this compound are known to attack DNA bases, particularly at the N7 position of guanine (B1146940) and various positions on adenine (B156593). nycu.edu.tw

One of the most well-characterized adducts is N7-(3-benzo nih.govwikipedia.orgdioxol-5-yl-2-hydroxypropyl)guanine (N7γ-SFO-Gua) . nycu.edu.tw This adduct results from the reaction of the γ-carbon of this compound with the N7 position of the guanine base. nycu.edu.tw Its structure has been confirmed through synthesis, purification, and characterization using techniques like HPLC-ESI-MS/MS and NMR spectroscopy. nycu.edu.tw

In addition to the N7-guanine adduct, reactions between this compound and 2'-deoxyadenosine (B1664071) have been shown to produce two regioisomers: N1γ-SFO-dAdo and N6γ-SFO-dAdo . nycu.edu.tw The reaction with adenine can also generate N3γ-SFO-Ade and N9γ-SFO-Ade . nycu.edu.tw

It is important to note that other metabolites of safrole, such as 1'-sulfoxysafrole, can also form DNA adducts, including N2-(trans-isosafrol-3'-yl)-deoxyguanosine and N6-(trans-isosafrol-3'-yl)-deoxyadenosine. scinews.uz

The formation of this compound-DNA adducts has been quantified in various experimental settings.

In Vitro Studies:

Incubation of calf thymus DNA with this compound resulted in the formation of at least 8 distinct covalent adducts. nih.gov

In a reaction with calf thymus DNA, the levels of N1γ-SFO-dAdo, N6γ-SFO-dAdo, and N3γ-SFO-Ade were measured to be 2000, 170, and 660 adducts per 10⁶ nucleotides, respectively. nycu.edu.tw

The level of the N7γ-SFO-Gua adduct in calf thymus DNA was determined to be 2670 adducts per 10⁶ nucleotides after a 72-hour reaction. nih.gov

Animal Studies:

An isotope-dilution HPLC-ESI-MS/MS method detected N7γ-SAFO-G in the urine of mice treated with this compound, providing evidence of in vivo formation. nih.gov

In mice treated with this compound for 28 days, N7γ-SAFO-G levels in the liver showed a significant increase. nih.gov

Urinary levels of N7γ-SFO-Gua in mice treated with a single dose of this compound were 1.02±0.14 ng/mg creatinine (B1669602) on day 1 and 0.73±0.68 ng/mg creatinine on day 2, becoming undetectable by day 3. nih.gov

| Adduct | Model System | Adduct Level (per 10⁶ nucleotides) | Reference |

|---|---|---|---|

| N1γ-SFO-dAdo | Calf Thymus DNA | 2000 | nycu.edu.tw |

| N6γ-SFO-dAdo | Calf Thymus DNA | 170 | nycu.edu.tw |

| N3γ-SFO-Ade | Calf Thymus DNA | 660 | nycu.edu.tw |

| N7γ-SFO-Gua | Calf Thymus DNA | 2670 | nih.gov |

The formation of this compound-DNA adducts is a dynamic process influenced by the rates of their formation, removal, and persistence.

Adduct Formation: The initial formation of the N3γ-SFO-Ade adduct in double-stranded DNA was observed to be faster than that of N1γ-SFO-dAdo and N6γ-SFO-dAdo within the first 10 hours, reaching a plateau at 24 hours. nycu.edu.tw

Depurination: N7-guanine adducts are known to be chemically unstable and can be lost from DNA through a process called depurination, where the glycosidic bond between the adducted base and the deoxyribose sugar is cleaved. nycu.edu.tw Studies have shown that a significant portion of the N7γ-SFO-Gua adducts formed on DNA can be spontaneously depurinated. nycu.edu.tw For instance, after 72 hours, spontaneously depurinated N7γ-SFO-Gua adducts accounted for 52.4% of the total formation of this adduct on calf thymus DNA. nycu.edu.tw The detection of N7γ-SFO-Gua in the urine of treated mice further supports the in vivo depurination and excretion of this adduct. nycu.edu.twnih.gov

Persistence: Despite repair mechanisms, some safrole-derived DNA adducts can be persistent. Studies on the N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine adduct, formed from a different safrole metabolite, revealed that over 90% of these adducts remained in liver cell models even after 24 or 48 hours. nih.govresearchgate.net This persistence is thought to be due to the adduct causing only subtle changes to the DNA structure, thereby evading efficient recognition by the DNA repair machinery. nih.govresearchgate.net The half-life of urinary N7γ-SFO-Gua in mice was estimated to be approximately 60 hours. nycu.edu.tw

The cell possesses DNA repair mechanisms to counteract the damaging effects of DNA adducts. The primary pathway involved in the removal of bulky adducts like those formed by safrole metabolites is Nucleotide Excision Repair (NER). nih.gov

Studies using NER-deficient Chinese Hamster Ovary (CHO) cells showed slower repair of the S-3'-N2-dG adduct compared to wild-type cells, indicating a role for NER in its removal. nih.gov However, the efficiency of this repair appears to be limited. nih.govresearchgate.net Molecular dynamics simulations have suggested that the S-3'-N2-dG adduct causes only minor distortions in the DNA helix, which may explain the inefficient activation of the NER pathway. nih.govresearchgate.net This inefficiency in repair can lead to the persistence and potential bioaccumulation of these DNA adducts upon continuous exposure. nih.govresearchgate.net

The formation of DNA adducts is a primary lesion that can lead to more severe forms of genetic damage if not properly repaired. Safrole and its metabolites, including this compound, have been shown to induce a range of genotoxic effects.

DNA Strand Breaks: this compound has been demonstrated to cause DNA strand breaks in human HepG2 cells, as measured by the Comet assay. nih.gov Treatment with this compound resulted in a significant, dose-dependent increase in the mean Comet tail moment, which is indicative of DNA fragmentation. nih.gov

Chromosomal Aberrations: Safrole has been shown to induce chromosomal aberrations in the hepatocytes of F344 rats exposed in vivo. europa.eunih.gov Similarly, a metabolite of safrole, 1,2-dihydroxy-4-allylbenzene, induced chromosome aberrations in Chinese hamster ovary (CHO-K1) cells. acs.org

Micronuclei Formation: this compound treatment led to a dose-dependent increase in the frequency of micronucleated cells in both human HepG2 cells and in the reticulocytes of mice. nih.govresearchgate.net Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, serving as a biomarker for chromosomal damage. A significant correlation has been observed between the levels of N7γ-SAFO-G adducts in the liver and urine and the frequency of micronucleated reticulocytes in mice. nih.gov

Sister Chromatid Exchanges (SCEs): In vivo exposure of rats to safrole resulted in a dose-dependent induction of SCEs in liver cells. europa.eunih.gov SCEs are the result of the exchange of genetic material between two identical sister chromatids and are considered an indicator of genotoxic events.

Induction of DNA Damage and Chromosomal Aberrations

Assessment of DNA Strand Breaks using Advanced Assays

The genotoxicity of this compound is significantly attributed to its ability to induce DNA strand breaks. Advanced toxicological assays have been instrumental in quantifying this damage.

In a notable study, the alkaline Comet assay was employed to assess DNA damage in human HepG2 cells. Treatment with this compound resulted in a significant, dose-dependent increase in DNA strand breaks. researchgate.netnih.gov Specifically, a 5.1 to 79.6-fold increase in the mean Comet tail moment was observed, indicating substantial DNA fragmentation. researchgate.netnih.gov Further in vivo studies in mice corroborated these findings, demonstrating a 13.3 to 43.4-fold increase in the mean Comet tail moment in peripheral blood leukocytes following repeated administration of this compound. researchgate.net

These findings are summarized in the table below:

| Assay System | Cell/Tissue Type | Fold Increase in DNA Strand Breaks (Comet Tail Moment) | Reference |

| In Vitro | Human HepG2 cells | 5.1 - 79.6 | researchgate.netnih.gov |

| In Vivo | Mouse Peripheral Blood Leukocytes | 13.3 - 43.4 | researchgate.net |

Detection of Micronuclei Formation and Cytogenetic Abnormalities

The clastogenic potential of this compound, its ability to cause chromosome breakage, is evidenced by the formation of micronuclei and other cytogenetic abnormalities.

The cytokinesis-block micronucleus assay has revealed a significant increase in the frequency of micronucleated binucleated cells in human HepG2 cells treated with this compound. researchgate.netnih.gov This increase ranged from 2.6 to 7.8-fold, highlighting the compound's capacity to induce chromosomal damage. researchgate.netnih.gov In vivo studies in mice further substantiated these results, showing a 1.5 to 5.8-fold increase in the frequency of micronucleated reticulocytes. researchgate.net Research has also indicated that safrole can induce chromosomal aberrations in the hepatocytes of rats exposed in vivo. europa.eutaylorandfrancis.comresearchgate.net

The data on micronuclei formation is presented in the following table:

| Assay System | Cell/Tissue Type | Fold Increase in Micronuclei Formation | Reference |

| In Vitro | Human HepG2 cells (binucleated) | 2.6 - 7.8 | researchgate.netnih.gov |

| In Vivo | Mouse Reticulocytes | 1.5 - 5.8 | researchgate.net |

Analysis of Sister Chromatid Exchanges

Sister chromatid exchange (SCE) analysis is another critical endpoint for assessing the genotoxic effects of chemical compounds. Safrole and its metabolites have been shown to induce SCEs in various experimental systems.

In vivo studies on F344 rats demonstrated a dose-dependent induction of SCEs in liver cells after a single dose of safrole. europa.eu This suggests that covalent DNA modification by safrole metabolites, including this compound, is a key mechanism leading to this cytogenetic alteration. europa.eu Further research has confirmed that safrole induces SCEs in cultured rat hepatocytes, reinforcing the understanding of its genotoxic activity. researchgate.netclemson.edumdpi.com

Carcinogenic Implications of this compound

The genotoxic events initiated by this compound have significant carcinogenic implications, leading to tumor development in various experimental models and affecting multiple organ systems.

Investigation of Tumorigenic Potential in Experimental Models (e.g., Papilloma Initiation)

This compound has been identified as a tumor initiator in mouse skin carcinogenesis models. In an initiation/promotion assay, topical application of safrole-2',3'-oxide to CD-1 mice, followed by a promoter, led to the development of skin papillomas. ca.govoup.com This demonstrates its ability to cause irreversible genetic alterations that can be promoted into tumors.

Analysis of Hepatic Lesions and Hepatocyte Degeneration Induced by this compound

The liver is a primary target for this compound-induced toxicity and carcinogenesis. Repeated administration of this compound to mice has been shown to cause distinct hepatic lesions. researchgate.netnih.govresearchgate.net A characteristic finding is a rim of ballooning degeneration of hepatocytes immediately surrounding the central vein. researchgate.netnih.govresearchgate.net This hepatocyte degeneration is a clear indicator of the cytotoxic effects of this compound on the liver.

Contribution of this compound to Multi-Site Carcinogenesis (e.g., Liver, Lung, Skin)

The carcinogenic effects of safrole and its metabolites, including this compound, are not limited to a single organ. Studies have shown that safrole administration can lead to tumors in multiple sites. In male infant mice, subcutaneous injection of safrole has been shown to produce both liver and lung tumors. europa.eutaylorandfrancis.com Furthermore, the binding of safrole metabolites to DNA has been observed in various maternal and fetal tissues in mice, including the liver, lung, and skin, indicating a potential for multi-site carcinogenesis. nih.govnih.gov Intraperitoneal injection of safrole-2',3'-oxide in mice also resulted in an increased incidence of hepatocellular carcinomas. ca.gov

The table below summarizes the carcinogenic effects observed in different tissues:

| Carcinogen | Animal Model | Route of Administration | Tumor Site(s) | Reference |

| Safrole | Male Infant Mice | Subcutaneous | Liver, Lung | europa.eutaylorandfrancis.com |

| Safrole-2',3'-oxide | CD-1 Mice | Topical (Initiator) | Skin (Papillomas) | ca.govoup.com |

| Safrole-2',3'-oxide | Mice | Intraperitoneal | Liver (Hepatocellular Carcinomas) | ca.gov |

Non-Genotoxic Mechanisms and Cellular Perturbations

Beyond direct DNA damage, this compound incites toxicity and potential carcinogenicity through a variety of non-genotoxic mechanisms. These involve the disruption of critical cellular signaling pathways, the induction of programmed cell death (apoptosis) in specific cell types, broad-spectrum cytotoxicity, and the impairment of blood vessel formation (angiogenesis).

Impact on Cellular Signaling Pathways (e.g., Integrin β4/SOD Expression, TrkA/COX-2/NF-κB/IL-8 Signaling)

This compound exerts significant influence over several key cellular signaling cascades, leading to cellular dysfunction and apoptosis.

One critical pathway affected in neuronal cells involves the inhibition of Integrin β4 and Superoxide (B77818) Dismutase (SOD) . Research has shown that this compound treatment significantly inhibits the expression of Integrin β4 in primary cultures of mouse neurons. nih.gov This down-regulation is coupled with a significant decrease in manganese-dependent superoxide dismutase (MnSOD) activity. nih.gov The concurrent inhibition of the Integrin β4/SOD pathway leads to an elevation of intracellular reactive oxygen species (ROS) and increased activity of NADPH oxidase, culminating in neuronal apoptosis. nih.govwikipedia.orgwikiwand.com

In human umbilical vein endothelial cells (HUVECs), this compound has been found to modulate the Tropomyosin receptor kinase A (TrkA)/Cyclooxygenase-2 (COX-2)/Nuclear Factor-kappa B (NF-κB)/Interleukin-8 (IL-8) signaling pathway. nih.gov this compound treatment elevates the levels of COX-2 and IL-8, which is associated with the nuclear translocation of the transcription factor NF-κB. nih.gov This cascade is initiated by the activation of TrkA. nih.gov If TrkA is blocked, the downstream increases in COX-2 and IL-8 are inhibited, the transdifferentiation of the endothelial cells is blocked, and the cells instead undergo apoptosis. nih.gov

Further studies in HUVECs have identified that high concentrations of this compound can induce an endothelial-mesenchymal transition (EndoMT) through the Activating Transcription Factor 4 (ATF4)/p75 Neurotrophin Receptor (p75NTR)/IL-8 signal pathway. plos.org The expression of all three proteins—ATF4, p75NTR, and IL-8—was significantly increased during this compound-induced EndoMT. plos.org This indicates another complex signaling network through which this compound can perturb endothelial cell function, pushing them towards a different cellular fate before eventual apoptosis. plos.org

Mechanisms of Apoptosis Induction in Neural and Endothelial Cells

This compound is a potent inducer of apoptosis in both neural and endothelial cells, utilizing distinct but sometimes overlapping mechanisms.

In primary mouse neurons, the induction of apoptosis is directly linked to the inhibition of Integrin β4 expression and SOD activity. nih.govayurtimes.com This disruption of the cell's antioxidant defense and adhesion signaling leads to a dramatic increase in intracellular ROS and NADPH oxidase activity, triggering the apoptotic cascade in a dose- and time-dependent manner. nih.gov

In vascular endothelial cells (VECs), this compound also effectively induces apoptosis. nih.govtandfonline.com One mechanism involves the upregulation of the transmembrane protein Fas, a key receptor in initiating apoptosis, and the suppression of Akt phosphorylation, a critical survival signal. mdpi.comnih.gov Studies using derivatives of this compound on VECs deprived of survival factors (like serum and fibroblast growth factors) showed that these compounds promoted apoptosis by altering cell cycle distribution and increasing the levels of the tumor suppressor protein P53. tandfonline.com In human umbilical vein endothelial cells (HUVECs), high concentrations of this compound can cause the cells to first transdifferentiate into elongated, mesenchymal-like cells before they undergo apoptosis. plos.org This suggests a multi-step process of cellular stress and lineage confusion preceding cell death. The anti-angiogenic effect of this compound is considered to be mediated through the induction of apoptosis in these endothelial cells. wikipedia.orgnih.gov

Assessment of Cytotoxicity in Various Mammalian Cell Lines (e.g., HepG2 cells)

This compound demonstrates cytotoxic effects across a range of mammalian cell types. Extensive research has been conducted on human hepatoma HepG2 cells, which are metabolically active and relevant for studying liver carcinogens. nih.govresearchgate.net

In HepG2 cells, this compound exhibits both dose- and time-dependent cytotoxicity. nih.govresearchgate.net Using the MTT assay to measure cell viability, studies have determined the 50% toxic concentration (TC50) values. After a 24-hour exposure, the TC50 was 361.9 μM, which decreased to 193.2 μM after 48 hours of exposure, indicating that the cytotoxic effect increases with time. nih.govresearchgate.net Beyond general cytotoxicity, treatment with this compound at concentrations of 125 μM and higher also led to significant genotoxicity, observed as increases in DNA strand breaks and micronuclei formation. researchgate.net

| Exposure Time | TC50 Value (μM) |

|---|---|

| 24 hours | 361.9 |

| 48 hours | 193.2 |

This table summarizes the 50% toxic concentration (TC50) of this compound on human HepG2 cells after 24 and 48 hours of exposure, as determined by MTT assay. nih.govresearchgate.net

In addition to liver cells, this compound has been reported to induce apoptosis and cytotoxicity in other human cell lines, including A549 lung cancer cells and HSC-3 oral cancer cells. nih.govscielo.brscielo.br Safrole, the parent compound, has also shown cytotoxicity against human tongue squamous carcinoma cells. researchgate.net

Interference with Angiogenesis Processes

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal development and tumor growth. This compound has been identified as an inhibitor of this process. wikipedia.orgwikiwand.comnih.govmdpi.com

The anti-angiogenic activity of this compound has been demonstrated in multiple experimental models. In an in vitro model using cultured rat aorta, treatment with this compound resulted in a significant reduction in the formation of microvessels. nih.gov Even in the presence of A549 lung cancer cells, which typically promote blood vessel growth, this compound dramatically inhibited angiogenesis. nih.gov Instead of forming new vessels, the treated aorta cultures produced only aborted endothelial cells. nih.gov

Further in vivo evidence comes from the chorioallantoantoic membrane (CAM) assay, which uses the vascular membrane of a chick embryo. In the CAM model, this compound caused a dose-dependent reduction in the blood vessel area. nih.gov This inhibition of angiogenesis is strongly linked to its ability to induce apoptosis in vascular endothelial cells, effectively halting the cellular proliferation and migration required for new vessel formation. nih.govnih.gov

Advanced Analytical Methodologies for Safrole Oxide and Its Metabolites

Chromatographic-Mass Spectrometric Techniques for Detection and Quantification

Chromatographic-mass spectrometric techniques are indispensable for the analysis of safrole oxide and its metabolites due to their ability to separate complex mixtures and provide detailed structural information.

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has emerged as a powerful tool for the detection and quantification of this compound and its adducts. This technique offers high sensitivity and specificity, making it suitable for complex biological samples.

One notable application involves the quantification of N7-(3-benzo wikipedia.orghmdb.cadioxol-5-yl-2-hydroxypropyl)guanine (N7γ-SFO-Gua), a DNA adduct formed by safrole 2',3'-oxide (SFO). A method utilizing reversed-phase HPLC coupled with ESI-MS/MS was developed for this purpose. The chromatographic separation was achieved using a C18 column (150 mm × 2.1 mm, 3 µm, HyPURITY® C18) with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.1) and 0.1% formic acid in acetonitrile (B52724), delivered at a flow rate of 200 µL/min. nycu.edu.tw

Research findings indicate that this HPLC-ESI-MS/MS method can detect N7γ-SFO-Gua in the urine of mice treated with SFO. The limit of quantitation (LOQ) for this adduct in urine was determined to be 0.5 ng/mL (or 1.5 nM), with a signal-to-noise (S/N) ratio greater than 10. nycu.edu.tw In calf thymus DNA treated with SFO, the level of N7γ-SFO-Gua was found to be 2670 adducts per 10^6 nucleotides. nih.gov In urine samples from SFO-treated mice, the levels of N7γ-SFO-Gua were measured at 1.02 ± 0.14 ng/mg creatinine (B1669602) on day 1 and 0.73 ± 0.68 ng/mg creatinine on day 2. nih.gov

Table 1: HPLC-ESI-MS/MS Parameters for N7γ-SFO-Gua Quantification

| Parameter | Value |

| Column | HyPURITY® C18 (150 mm × 2.1 mm, 3 µm) |

| Mobile Phase A | 10 mM ammonium formate buffer pH 5.1 |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 200 µL/min |

| LOQ (in urine) | 0.5 ng/mL (1.5 nM) |

| S/N Ratio (LOQ) | >10 |

Liquid Chromatography–Mass Spectrometry (LC-MS) techniques are widely employed for profiling DNA adducts formed by reactive metabolites like this compound. These methods enable the identification and characterization of specific modifications to DNA bases. Safrole 2',3'-oxide has been shown to react with DNA bases to form detectable DNA adducts in vitro. nih.gov Studies using ^32P-postlabeling have revealed the formation of at least eight covalent adducts when calf thymus DNA is incubated with safrole 2',3'-oxide in vitro. nih.gov These adducts include modifications at the N2 position of guanine (B1146940), with minor reactions occurring at the N6 of adenine (B156593). europa.eu The epoxide of allylcatechol, which can be generated from the cleavage of the methylenedioxy group of safrole epoxide, may also form DNA adducts. wikiwand.com

Implementation of Isotope-Dilution Techniques for Enhanced Analytical Specificity and Sensitivity

Isotope-dilution techniques significantly enhance the analytical specificity and sensitivity of mass spectrometry-based methods for this compound and its metabolites. By introducing a known amount of an isotopically labeled internal standard, matrix effects can be compensated for, leading to more accurate quantification.

For instance, in the quantification of N7γ-SFO-Gua, an isotope-dilution HPLC-ESI-MS/MS method was developed using [^15N5]-N7-(3-benzo wikipedia.orghmdb.cadioxol-5-yl-2-hydroxypropyl)guanine as an internal standard. nycu.edu.tw This approach allows for precise quantification even at low concentrations, by accounting for potential variations in sample preparation and instrument response. The use of isotopically labeled standards ensures that the recovery and ionization efficiency of the analyte and the internal standard are similar, thereby improving the reliability of the quantitative results. nycu.edu.tw

Optimization of Sample Preparation Protocols for In Vitro and In Vivo Metabolite Analysis

Optimized sample preparation protocols are critical for accurate in vitro and in vivo metabolite analysis of this compound. These protocols aim to maximize analyte recovery, minimize matrix interference, and ensure sample integrity.

For in vitro studies involving the incubation of safrole with liver microsomes to identify and quantify metabolites, specific protocols are followed. Incubations are typically performed at 37 °C, containing microsomal protein (e.g., 1 mg/mL), NADPH (e.g., 3 mM), and ascorbic acid (e.g., 1 mM) in a Tris-HCl buffer (pH 7.4). acs.org Reactions are initiated by adding safrole from a concentrated stock solution and terminated by adding ice-cold acetonitrile to precipitate proteins. Samples are then centrifuged and frozen until analysis by HPLC. acs.org

For in vivo analysis, such as the detection of DNA adducts in urine, sample preparation involves steps to isolate and concentrate the target metabolites. For example, urine samples from treated mice are analyzed for N7γ-SFO-Gua. nycu.edu.tw While specific details for urine sample preparation were not extensively detailed, the general principle involves methods that ensure the stability of the adducts and their compatibility with subsequent chromatographic and mass spectrometric analysis. The rapid depurination of N7γ-SFO-Gua from the DNA backbone and its excretion through urine highlights the importance of timely and efficient sample collection and processing for accurate in vivo assessment. nih.gov

In Silico and Computational Studies of Safrole Oxide

Molecular Modeling and Docking Simulations of Metabolic Enzyme-Substrate Interactions

Molecular modeling and docking simulations are fundamental tools used to predict the binding affinity and orientation of small molecules, such as safrole and its metabolites, within the active sites of enzymes. In the context of safrole's bioactivation, cytochrome P450 (CYP) enzymes play a critical role, particularly in converting safrole to its proximate carcinogen, 1'-hydroxysafrole (B1215727) nih.govresearchgate.netnih.gov. This metabolic step is often the focus of molecular docking studies, aiming to elucidate the plausible binding architectures of safrole within the catalytic sites of specific CYP isoforms, such as CYP1A2 and CYP2A6 nih.govnih.gov.

These computational approaches have been applied to investigate the interaction of safrole with various species-specific CYP enzymes, revealing mechanistic differences across humans and other animals like cats, chickens, goats, sheep, dogs, mice, pigs, and rats nih.govresearchgate.netnih.gov. Docking simulations, often coupled with molecular dynamics, help estimate the likelihood of 1'-hydroxysafrole formation by different CYP isoforms by analyzing parameters such as binding poses and the distance between the reactive atom and the heme iron nih.gov.

While safrole oxide is a known metabolite of safrole, reported to have negative effects on the central nervous system ontosight.ai, detailed molecular modeling and docking simulations specifically focusing on this compound's interactions with metabolic enzymes for its own further bioactivation or detoxification pathways are not extensively detailed in the provided search results. The primary focus of computational studies concerning metabolic enzyme interactions in this context remains on the initial bioactivation of the parent compound, safrole, to its more reactive intermediates that lead to DNA adduct formation.

Molecular Dynamics Simulations to Elucidate DNA Adduct-DNA Structural Perturbations

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules and their interactions over time, providing insights into structural changes induced by chemical modifications. In the context of safrole, MD simulations have been particularly valuable in elucidating the structural perturbations caused by the formation of DNA adducts. The carcinogenicity of safrole is largely attributed to its metabolic activation to 1'-hydroxysafrole, which is then sulfated to an unstable 1'-sulfooxysafrole, the ultimate carcinogen that forms covalent DNA adducts researchgate.net.

The persistence of these DNA adducts, as indicated by MD simulations and in vitro studies showing over 90% of adducts remaining after 24 or 48 hours of recovery in liver cell models, underscores their potential role in the genotoxic effects associated with safrole exposure nih.govresearchgate.netnih.gov.

Computational Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction and Mechanistic Insights

Computational toxicology encompasses a range of in silico methods aimed at predicting and understanding the toxic potential of chemicals, thereby reducing the reliance on costly and time-consuming traditional animal and epidemiological studies acs.org. Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational toxicology, establishing mathematical relationships between a chemical's molecular structure and its biological activity or toxicity acs.org.

QSAR models operate by correlating molecular descriptors (quantitative representations of chemical structures) with known toxic endpoints, allowing for the prediction of toxicity for novel or untested compounds acs.org. This approach can provide initial estimations of toxic potential and is increasingly accepted for regulatory risk assessment acs.org. Beyond simple prediction, QSAR modeling can offer mechanistic insights by identifying structural features associated with specific toxic responses acs.org.

Computational toxicology also integrates other methods such as pharmacokinetic (PK) and pharmacodynamic (PD) modeling, which predict the absorption, distribution, metabolism, and excretion (ADME) of compounds within biological systems and correlate chemical concentrations with biological responses, respectively. Structural alerts, which are specific chemical substructures known to be associated with toxicity, also contribute to this field.

While the general principles and applications of QSAR and computational toxicology are well-established for predicting chemical toxicity across various endpoints acs.org, specific QSAR studies directly focused on predicting the toxicity of this compound are not detailed in the provided search results. However, given this compound's classification as a metabolite with noted effects ontosight.ai, these computational methodologies could theoretically be applied to predict its various toxicological endpoints, identify structural features contributing to its activity, and contribute to a more informed understanding of its potential hazards. The ability of QSAR to incorporate semantic graph data and leverage graph neural networks represents a modern advancement that could further enhance the predictive power and interpretability of such models for complex compounds like this compound acs.org.

Regulatory Science and Risk Assessment Considerations Pertaining to Safrole Oxide

Integration of Metabolite Research into Regulatory Decisions for Parent Compounds

The regulation of chemical compounds, particularly those found in food and consumer products, increasingly considers the biological activity of their metabolites. In the case of safrole, a naturally occurring compound in various spices, its metabolite, safrole oxide, is of significant toxicological concern. Regulatory bodies like the European Commission's Scientific Committee on Food (SCF) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated safrole and its metabolites to establish safe consumption levels. europa.euinchem.org

The JECFA also evaluated safrole and isosafrole but did not allocate an Acceptable Daily Intake (ADI) due to carcinogenicity concerns. europa.euinchem.org This decision reflects a precautionary approach taken when a compound is known to be metabolized to a genotoxic and carcinogenic substance. The inability to establish a safe threshold for such compounds means that regulatory efforts are focused on limiting exposure to the parent compound as much as practically achievable.

The table below summarizes the regulatory limits for safrole in foodstuffs as set by the European Commission, which are influenced by the toxicological profile of its metabolites.

| Food Category | Maximum Limit (mg/kg) |

| General Foodstuffs and Beverages | 1 |

| Alcoholic Beverages (>25% alcohol by volume) | 5 |

| Foods containing Mace or Nutmeg | 15 |

Methodological Challenges in Risk Assessment of Genotoxic and Carcinogenic Metabolites

The risk assessment of genotoxic and carcinogenic metabolites like this compound presents several methodological challenges. A primary issue is the debate over the existence of a threshold for genotoxic carcinogens. europa.eu The prevailing scientific opinion is that for substances that can directly damage DNA, it is not possible to establish a safe level of exposure, as even a single molecular interaction could theoretically initiate a carcinogenic process. europa.eu This "non-threshold" assumption is a cornerstone of the risk assessment for compounds like this compound.

Another challenge lies in the quantitative risk assessment of these metabolites. While safrole itself may show weak genotoxicity in some assays, its metabolites, such as 1'-acetoxysafrole, safrole-2',3'-oxide, and 1'-acetoxysafrole-2',3'-oxide, have been shown to be directly mutagenic. europa.eu Accurately quantifying the formation of these reactive metabolites in humans at low exposure levels is difficult. This uncertainty complicates the extrapolation of animal carcinogenicity data to human risk assessment.

The "Threshold of Toxicological Concern" (TTC) is a pragmatic approach used for the safety assessment of chemicals present at low levels in the diet for which limited toxicological data are available. europa.eunih.gov For substances with structural alerts for genotoxicity, a very low TTC value of 0.15 µ g/person/day has been proposed. americanchemistry.comcanada.ca This approach can be used to prioritize substances for more in-depth toxicological evaluation. However, the application of the TTC to a known genotoxic carcinogen's metabolite, like this compound, is complex and requires careful consideration of its carcinogenic potency.

The following table outlines some of the key methodological challenges in the risk assessment of this compound:

| Challenge | Description |

| Threshold Existence | The scientific consensus leans towards a non-threshold model for genotoxic carcinogens, making it difficult to establish a "safe" level of exposure. europa.eu |

| Quantitative Risk Assessment | Difficulties in accurately quantifying the formation of reactive metabolites like this compound in humans at low dietary exposure levels. |

| Interspecies Extrapolation | Significant differences in the metabolism of safrole between animal models and humans complicate the extrapolation of carcinogenicity data. nih.gov |

| Application of TTC | While the TTC approach is useful for low-level exposure assessment, its application to a known genotoxic metabolite requires careful justification and consideration of its carcinogenic potency. nih.govamericanchemistry.com |

Identification of Research Gaps in Understanding Human Relevance and Exposure Scenarios

A significant research gap in the risk assessment of this compound is the lack of human epidemiological data on the relationship between safrole exposure and cancer. nih.govinchem.org The classification of safrole as "reasonably anticipated to be a human carcinogen" is based on sufficient evidence from animal studies. nih.gov However, the direct relevance of these findings to humans, particularly at the low levels of exposure typically encountered in the diet, remains an area of uncertainty.

Recent computational studies have highlighted significant inter-species differences in the metabolism of safrole. nih.gov These studies suggest that the enzymatic pathways leading to the formation of reactive metabolites like 1'-hydroxy-safrole (a precursor to other reactive metabolites) vary between humans and common laboratory animals. nih.gov This underscores the need for more research into human-specific metabolism of safrole to better understand the potential for the formation of this compound and other genotoxic intermediates.

Furthermore, there is a need for more sensitive and specific methods for biomonitoring human exposure to safrole and its metabolites. nih.gov The development of such methods would allow for a more accurate assessment of the internal dose of this compound and other relevant metabolites in human populations, which is crucial for refining risk assessments.

Key research gaps in understanding the human relevance and exposure scenarios for this compound are summarized below:

| Research Gap | Rationale |

| Human Epidemiological Data | The absence of studies directly linking safrole exposure to cancer in human populations makes it difficult to confirm the carcinogenic risk at typical dietary exposure levels. nih.govinchem.org |

| Human-Specific Metabolism | Interspecies variations in metabolic pathways necessitate further research on how humans metabolize safrole to accurately predict the formation of genotoxic metabolites like this compound. nih.gov |

| Low-Dose Exposure Effects | Most animal studies have used high doses of safrole. The effects of long-term, low-dose exposure, which is more relevant to human dietary intake, are not well understood. vanhove.fr |

| Biomonitoring Methods | More sensitive and specific analytical methods are needed to accurately measure the internal dose of safrole and its metabolites in humans, which would improve exposure assessment. nih.gov |

| Genotoxicity in Mammalian Systems | While this compound is known to be mutagenic in the Ames test, there is a need for more comprehensive data on its genotoxicity in mammalian systems to better understand its potential carcinogenic mechanisms. nih.gov |

Emerging Research and Future Directions

Development of Novel Safrole Oxide-Based Bioactive Compounds for Therapeutic Exploration

This compound's unique chemical scaffold presents a foundation for the synthesis of novel bioactive compounds with potential therapeutic applications. Researchers are actively modifying its structure to develop derivatives with enhanced pharmacological activities.

The synthesis of new this compound derivatives has yielded compounds with promising antiproliferative effects. A number of novel small molecules, specifically derivatives of this compound, have been synthesized by reacting this compound with anilines. researchgate.netresearchgate.net The resulting compounds were investigated for their effects on the growth of A549 human lung cancer cells, with several demonstrating the ability to suppress cancer cell proliferation. researchgate.net One derivative, in particular, was identified as the most effective in inhibiting the proliferation of these cells. researchgate.net Further research has explored the synthesis of various derivatives, including those created through reactions with anilines or its alkyl allyl ether derivative, which also showed antiproliferative effects on A549 cells. researchgate.net

Beyond cancer research, safrole derivatives have been explored for other therapeutic uses. By employing molecular hybridization and isosteric replacement strategies, new 2-(6-nitro-benzo researchgate.netnih.govdioxol-5-yloxy)-acetylhydrazone derivatives have been synthesized from safrole. nih.gov This research led to the discovery of a potent analgesic and antipyretic agent, named LASSBio-891, which demonstrated greater potency than the standard drug dipyrone. nih.gov Additionally, other synthetic derivatives of safrole have been analyzed for their antioxidant capabilities, with several compounds showing strong antioxidant capacity. researchgate.net The versatility of the safrole structure allows for various chemical transformations, making it an attractive starting point for synthesizing compounds with diverse pharmacological activities. sbq.org.brresearchgate.net

Table 1: Investigated Therapeutic Potential of this compound Derivatives

| Derivative Class | Therapeutic Target/Activity | Research Finding |

|---|---|---|

| Aniline Derivatives | Antiproliferative (A549 lung cancer cells) | Several synthesized compounds suppressed A549 cell growth. researchgate.netresearchgate.net |

| Acetylhydrazone Derivatives (e.g., LASSBio-891) | Analgesic and Antipyretic | LASSBio-891 showed more potent activity than dipyrone. nih.gov |

| General Synthetic Derivatives | Antioxidant | Several derivatives exhibited strong antioxidant capacity. researchgate.net |

Comprehensive Investigation of this compound's Role in Specific Cellular Transdifferentiation Pathways

Cellular transdifferentiation, the conversion of one specialized cell type into another, is a significant area of research, and this compound has emerged as a molecule of interest in this field. mdpi.com Studies have shown that this compound can induce the differentiation of stem cells into specific neuronal lineages.

A key finding is the ability of this compound (SFO) to induce bone marrow mesenchymal stem cells (BMSCs) to differentiate into 5-hydroxytryptamine (5-HT) neuron-like cells. nih.gov This discovery followed previous research that had already established SFO's capacity to induce BMSC differentiation into general neuron-like cells. nih.gov To understand the underlying mechanism, microarray analysis of BMSCs treated with SFO was performed, revealing changes in gene expression. nih.gov This analysis highlighted the upregulation of G9a, a histone methyltransferase, which was confirmed by RT-PCR and Western blot. nih.gov The pivotal role of G9a in this process was demonstrated when its knockdown using small interfering RNA blocked the SFO-induced differentiation of BMSCs. nih.gov These findings suggest that G9a is a crucial factor in the SFO-mediated differentiation of BMSCs into 5-HT neurons, offering potential new avenues for studying gene control in this specific differentiation pathway. nih.gov

Further research has also looked at the interaction between vascular endothelial cells (VECs) and neural stem cells (NSCs). This compound was found to promote apoptosis in VECs but did not have the same effect on NSC growth when cultured alone. nih.gov However, when NSCs were co-cultured with VECs and treated with this compound, the NSCs also underwent apoptosis. nih.gov This suggests that the health of the surrounding vascular cells is critical for the survival and differentiation of neural stem cells. nih.gov

Discovery and Validation of Advanced Biomarkers for this compound Exposure and Biological Effects

To better understand the biological impact of this compound, researchers are working to identify and validate specific biomarkers of exposure and effect. These biomarkers are crucial for monitoring exposure and predicting potential health outcomes.

The metabolism of safrole is a key area of investigation for biomarker discovery. Safrole is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. nih.gov One of these metabolites is safrole-2',3'-oxide (SFO), which is known to be an electrophile capable of binding to cellular macromolecules like DNA. ntu.edu.tw The formation of DNA adducts is a significant biological effect of SFO exposure. ntu.edu.tw

Recent studies have focused on identifying these specific DNA adducts in animal models and cell cultures. Using liquid chromatography/tandem mass spectrometry, researchers have successfully identified SFO-induced DNA adducts in the tissues of mice treated with SFO and in HepG2 cells. ntu.edu.tw Specifically, N7-(3-benzo researchgate.netnih.govdioxol-5-yl-2-hydroxypropyl)guanine (N7γ-SFO-Gua) and N1-(3-benzo researchgate.netnih.govdioxol-5-yl-2-hydroxypropyl)adenine (N1γ-SFO-dAdo) were measured in HepG2 cells. ntu.edu.tw The N7γ-SFO-Gua adduct was also analyzed in the liver DNA and urine of treated mice. ntu.edu.tw These DNA adducts can serve as direct biomarkers of exposure and genotoxicity. ntu.edu.tw

In addition to DNA adducts, metabolites of safrole found in urine can also serve as biomarkers. Metabolites such as 1,2-dihydroxy-4-allylbenzene and 1'-hydroxysafrole (B1215727) have been identified in the urine of both rats and humans exposed to safrole. nih.govwikipedia.org Advanced analytical techniques are essential for the detection and quantification of these biomarkers in biological samples. alwsci.com Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a widely used and highly sensitive method for this purpose. nih.govalwsci.com

Table 2: Potential Biomarkers for this compound Exposure

| Biomarker Type | Specific Biomarker | Biological Matrix | Detection Method |

|---|---|---|---|

| DNA Adduct | N7-(3-benzo researchgate.netnih.govdioxol-5-yl-2-hydroxypropyl)guanine (N7γ-SFO-Gua) | Liver Tissue, Urine, Cells | Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) ntu.edu.tw |

| DNA Adduct | N1-(3-benzo researchgate.netnih.govdioxol-5-yl-2-hydroxypropyl)adenine (N1γ-SFO-dAdo) | Cells | Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) ntu.edu.tw |

| Metabolite | 1,2-dihydroxy-4-allylbenzene | Urine | Mass Spectrometry nih.govwikipedia.org |

Application of Integrated Multi-Omics Approaches in this compound Research for Holistic Understanding

To achieve a more comprehensive and holistic understanding of the biological effects of this compound, researchers are turning to integrated multi-omics approaches. mdpi.com This involves the combined analysis of data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the complex molecular mechanisms underlying cellular responses to this compound exposure. uu.nlvu.nl

Systems biology and toxicology utilize these high-content "omic" techniques to study the perturbations of gene and protein expression caused by chemical stressors and link them to toxicological outcomes. nih.gov While specific multi-omics studies on this compound are still emerging, the application of these approaches in toxicology provides a clear framework for future research. For instance, integrated transcriptomic and proteomic analyses have been successfully used to investigate the mechanisms of drug-induced cell stress and pulmonary fibrosis, providing new insights that would not be apparent from a single omics approach alone. uu.nlvu.nlnih.gov

In the context of this compound research, an integrated multi-omics approach could provide a detailed map of the signaling cascades and metabolic pathways affected by exposure. vu.nl For example, transcriptomics (RNA-seq) could identify changes in gene expression, while proteomics could reveal alterations in protein levels and post-translational modifications. mdpi.com Metabolomics would then provide a snapshot of the changes in small-molecule metabolites, offering a functional readout of the cellular state. researchgate.net By integrating these datasets, researchers can build more accurate biological models to understand the mechanisms of this compound's effects, from its role in cellular differentiation to its potential toxicity. mdpi.comnih.gov This systems-level understanding is crucial for both assessing the risks associated with this compound exposure and for exploring its potential therapeutic applications. nih.gov

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying Safrole Oxide in experimental samples?

this compound can be reliably quantified using reverse-phase HPLC with UV/PDA detection at 282 nm under isocratic conditions (flow rate: 1 mL/min). Method validation should follow ICH guidelines, including linearity tests across a concentration range (e.g., 1–100 µg/mL) and reproducibility assessments using triplicate injections .

Q. What in vitro cellular models are appropriate for studying this compound's effects on viability and apoptosis?

Co-culture systems, such as neural stem cells (NSCs) with vascular endothelial cells (VECs), effectively model microenvironmental interactions. This compound (10–100 µg/mL) does not affect NSC monocultures but induces apoptosis in co-cultures, highlighting the importance of cell-cell signaling contexts .

Q. How should researchers ensure data integrity when reporting this compound-related experimental results?

Adhere to ICH and institutional guidelines (e.g., ALCOA principles: Attributable, Legible, Contemporaneous, Original, Accurate). Source data must align with lab records, and discrepancies require explicit justification. Use standardized formats for analytical validation (e.g., %RSD for precision) .

Advanced Research Questions

Q. How can contradictions between this compound's pro-apoptotic and non-cytotoxic effects be resolved?

Discrepancies often arise from experimental variables such as cell type (e.g., monoculture vs. co-culture) or exposure duration. For example, this compound (100 µg/mL) induces VEC apoptosis in co-cultures but has no effect on isolated NSCs. Researchers should replicate findings across multiple models and validate using complementary assays (e.g., ROS measurement, caspase-3 activation) .

Q. What methodologies characterize this compound's polymerized derivatives for material science applications?

Ring-opening polymerization of this compound using catalysts like BuNF yields regioregular polymers. Structural confirmation requires H and C NMR spectroscopy to analyze regiochemistry and tactility. For example, splitting of carbon peaks in C NMR spectra indicates atactic microstructures .

Q. What strategies assess this compound's genotoxic potential in translational research?

Quantify DNA adducts (e.g., N7-guanine adducts) via LC-MS in liver tissues or urine. Correlate adduct levels with micronucleus formation in reticulocytes (e.g., 0.1–1.0 mg/kg doses in murine models). Dose-response studies are critical to establish thresholds for toxicity .

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with reduced toxicity?

Synthesize analogs (e.g., epoxide ring modifications) and evaluate cytotoxicity (via IC assays) and genotoxicity (Comet assay). For instance, benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one derivatives inhibit VEC apoptosis without altering ROS levels, suggesting non-electrophilic mechanisms .

Q. What experimental designs address this compound's dual role as a carcinogen and potential anticarcinogen?

Conduct dose- and context-dependent studies. Low doses (e.g., <10 µg/mL) may inhibit carcinogen activation via cytochrome P450 modulation, while higher doses (>50 µg/mL) form DNA adducts. Use in vivo models with biomarker tracking (e.g., urinary metabolites) to clarify biphasic effects .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., combine HPLC with GC-MS for metabolite profiling) .

- Experimental Reproducibility : Document synthesis protocols (e.g., catalyst ratios in polymerization) and cell culture conditions (e.g., serum concentration, passage number) .

- Ethical and Safety Protocols : Follow institutional guidelines for handling carcinogens, including fume hood use and waste disposal. Reference IFRA standards for occupational exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products